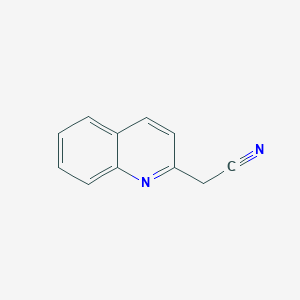

2-(Quinolin-2-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFOICLZNBECOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295028 | |

| Record name | 2-(quinolin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-28-1 | |

| Record name | 2-(quinolin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Quinolin 2 Yl Acetonitrile and Its Derivatives

Direct Synthetic Routes to 2-(Quinolin-2-yl)acetonitrile

Direct synthetic routes aim to introduce the cyanomethyl group onto the quinoline (B57606) scaffold in a single, efficient step, avoiding lengthy multi-step sequences. These methodologies include classical multicomponent reactions, metal-catalyzed C-H activations, and electrochemical conversions.

The Strecker synthesis, first reported in 1850, is a foundational multicomponent reaction for producing α-amino acids from aldehydes or ketones. researchgate.net A modified version of this reaction provides a direct pathway to α-amino nitriles, which are key intermediates. ebin.pub This one-pot reaction typically involves an aldehyde, an amine, and a cyanide source. researchgate.net

The general mechanism proceeds through the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of a cyanide ion to the iminium intermediate, yielding the α-aminonitrile. researchgate.net For the synthesis of this compound, a hypothetical modified Strecker reaction would utilize quinoline-2-carboxaldehyde as the aldehyde component. This approach would involve the condensation of quinoline-2-carboxaldehyde with ammonia (B1221849) and a cyanide source, such as potassium cyanide, to form the target α-aminonitrile. researchgate.netresearchgate.net While specific literature detailing this exact transformation for quinoline-2-carboxaldehyde was not found, the general applicability of the Strecker reaction to a wide range of aldehydes makes this a plausible synthetic route.

Table 1: General Components for a Modified Strecker Synthesis

| Component Role | Example Reagent |

|---|---|

| Aldehyde/Ketone | Quinoline-2-carboxaldehyde |

| Amine Source | Ammonia, Ammonium (B1175870) Chloride |

| Cyanide Source | Potassium Cyanide (KCN), Trimethylsilyl cyanide (TMSCN) |

Transition metal catalysis offers a powerful tool for the direct functionalization of C-H bonds, representing an atom-economical approach to synthesizing complex molecules. nih.gov For quinolines, these methods often utilize the corresponding quinoline N-oxide to activate the C2 position for functionalization. nih.govmdpi.com Acetonitrile (B52724) can serve as a readily available and low-toxicity source for the cyanomethyl group.

Copper catalysis is widely employed for the C-H functionalization of heteroaromatics, including quinoline N-oxides. mdpi.com The N-oxide group enhances the reactivity of the C2-H bond, facilitating its cleavage and subsequent coupling with various partners. nih.govmdpi.com Copper-catalyzed methods have been successfully used for the C2-amination, C2-amidation, and C2-arylation of quinoline N-oxides. nih.govmdpi.com In a potential cyanomethylation reaction, a copper catalyst would facilitate the coupling between the activated C2 position of quinoline N-oxide and a cyanomethyl radical or anion derived from acetonitrile. The reaction typically requires an oxidant to complete the catalytic cycle. nih.gov While direct copper-catalyzed cyanomethylation of quinoline with acetonitrile is not explicitly detailed in the provided research, the established success of copper in activating the C2 position suggests this is a viable synthetic strategy. mdpi.comnus.edu.sgresearchgate.net

Table 2: Typical Conditions for Copper-Catalyzed C2-Functionalization of Quinoline N-Oxides

| Parameter | Condition |

|---|---|

| Catalyst | Cu(OAc)₂, CuBr, CuCl nih.govmdpi.com |

| Substrate | Quinoline N-oxide |

| Coupling Partner Source | Acetonitrile |

| Oxidant | Ag₂CO₃, O₂ nih.gov |

| Solvent | Toluene, Benzene (B151609) mdpi.com |

Nickel complexes are cost-effective catalysts known for facilitating a range of cross-coupling reactions, including those involving challenging C-O or C-N bond activation. nih.govmdpi.com Nickel-catalyzed cross-coupling reactions provide a powerful method for C-C bond formation. core.ac.uk A plausible route for the synthesis of this compound using this approach would involve the cross-coupling of a 2-haloquinoline, such as 2-chloroquinoline (B121035), with a suitable cyanomethylating agent. Nickel catalysts have been shown to effectively couple acetonitrile with aldehydes. rsc.org This reactivity could potentially be extended to the coupling of a metalated acetonitrile derivative with 2-chloroquinoline to form the desired product.

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for green chemistry applications. nih.gov Iron catalysts have been successfully used for the chelation-assisted C-H functionalization of quinoline derivatives at remote positions, such as C4 and C5, through radical pathways. mdpi.comsci-hub.se For instance, iron can catalyze the hydroxyalkylation of quinolines using carboxylic acids and the allylation using allyl alcohols. mdpi.comsci-hub.se A similar mechanism could be envisioned for cyanomethylation, where an iron catalyst promotes the generation of a cyanomethyl radical from acetonitrile. This radical could then add to the protonated quinoline ring, likely at the C4 position, followed by oxidation to yield a cyanomethylated quinoline derivative.

Electrosynthesis offers a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net This methodology has been successfully applied to the functionalization of quinolines. A notable example is the selective synthesis of tetrahydroquinoline derivatives through the electrochemical hydrocyanomethylation of quinolines. rsc.org In this process, conducted at room temperature, acetonitrile serves as both the hydrogen source and the cyanomethyl precursor. rsc.org

This reaction yields 2-(cyanomethyl)-1,2,3,4-tetrahydroquinoline derivatives, where the pyridine (B92270) ring of the quinoline skeleton is hydrogenated. The process is carried out in an undivided cell under a constant current, demonstrating high efficiency and tolerance for various functional groups. rsc.org While this specific method leads to a saturated heterocyclic ring, the broader success of electrochemical C-H functionalization, such as C3-thiolation and C-H acylation of quinolines, highlights the potential for developing electrochemical methods that preserve the aromaticity of the quinoline core. researchgate.netchemistryviews.orgrsc.org

Table 3: Conditions for Electrochemical Hydrocyanomethylation of Quinoline

| Parameter | Condition |

|---|---|

| Substrate | Quinoline |

| Reagent | Acetonitrile (solvent and cyanomethyl source) |

| Anode | Sacrificial (e.g., Zinc) |

| Cathode | Graphite |

| Electrolyte | Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) |

| Cell Type | Undivided cell |

Radical Cyclization Pathways Involving Acetonitrile

Radical cyclization reactions offer a powerful tool for the formation of carbon-carbon bonds and the construction of heterocyclic systems. The incorporation of an acetonitrile moiety through these pathways provides a direct route to quinoline-2-acetonitrile derivatives.

Cascade Radical Cyclization of Alkynes with Acetonitrile

Recent advancements have demonstrated the utility of cascade radical cyclization reactions for the synthesis of complex molecules from simple starting materials. While direct examples specifically targeting this compound via a cascade radical cyclization of alkynes with acetonitrile are not extensively detailed in the provided search results, the principles of such reactions can be inferred from related transformations. These reactions would likely involve the generation of a radical from acetonitrile, which then adds to an appropriately substituted alkyne precursor, initiating a cascade of cyclization events to form the quinoline ring. The regioselectivity of the initial radical addition and the subsequent cyclization steps would be crucial for the successful synthesis of the desired product.

Manganese(III)-Mediated Radical Processes

Manganese(III) acetate (B1210297) is a well-established one-electron oxidant capable of generating radicals from compounds with active methylene (B1212753) groups, such as acetonitrile. wikipedia.orgscripps.edu These manganese(III)-mediated radical reactions have been successfully applied to the synthesis of quinoline alkaloids. epa.gov The general mechanism involves the oxidation of a carbonyl compound to an α-oxoalkyl radical, which can then participate in inter- or intramolecular additions to unsaturated systems. wikipedia.org

In the context of synthesizing quinoline derivatives, a plausible pathway would involve the generation of a cyanomethyl radical from acetonitrile by Mn(OAc)₃. This radical could then add to a suitable precursor, such as a substituted aniline (B41778) with an unsaturated side chain, to initiate a cyclization cascade leading to the formation of the quinoline ring system. The versatility of this method allows for the construction of complex carbocyclic frameworks through tandem intramolecular radical cyclizations. wikipedia.org

Synthesis of Quinoline-Nitrile Derivatives via Ring Formation

This section explores synthetic strategies where the quinoline ring is constructed from acyclic precursors, with the nitrile group being introduced either as part of one of the starting materials or formed during the reaction sequence.

Friedländer Quinoline Synthesis and its Variants

The Friedländer synthesis is a classic and widely used method for the preparation of quinolines. wikipedia.orgjk-sci.comorganicreactions.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. organicreactions.orgalfa-chemistry.com This reaction can be catalyzed by either acids or bases. jk-sci.comalfa-chemistry.com

To synthesize this compound using this method, a 2-aminobenzaldehyde or a 2-aminophenyl ketone would be reacted with a compound containing a reactive α-methylene nitrile, such as cyanoacetic acid derivatives. The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to afford the quinoline ring. alfa-chemistry.com Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote this reaction. wikipedia.org Modern variations of the Friedländer synthesis have focused on developing more environmentally friendly conditions, such as using ionic liquids or microwave irradiation. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Aminobenzaldehyde | Ethyl Cyanoacetate | Base (e.g., piperidine), reflux | Ethyl 2-cyano-3-(2-aminophenyl)acrylate (intermediate) |

| 2-Aminoacetophenone | Malononitrile | Acid (e.g., p-TsOH), heat | 2-Amino-4-methylquinoline-3-carbonitrile |

Cyclization Reactions Employing 2-Vinylanilines and Isocyanides

A selenium-catalyzed cyclization of 2-vinylanilines with isocyanides provides an efficient route to 2-aminoquinoline (B145021) derivatives. researchgate.net In this reaction, 2-vinylanilines react with various isocyanides in the presence of selenium as a catalyst and a base such as potassium phosphate (B84403) to yield 2-aminoquinolines in good to excellent yields. researchgate.net To adapt this methodology for the synthesis of this compound, one could envision a subsequent functional group transformation of the 2-amino group, for instance, via a Sandmeyer reaction, to introduce the desired acetonitrile moiety.

| 2-Vinylaniline Derivative | Isocyanide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methyl-2-(1-phenylvinyl)aniline | Isocyanobenzene | Se (20 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane | 80 | 84 researchgate.net |

Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles

A modular synthesis of polysubstituted quinolin-3-amines has been developed through the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. organic-chemistry.org This method utilizes manganese(III) acetate as a mild one-electron oxidant to promote a radical process. organic-chemistry.org The reaction proceeds under practical and mild conditions, demonstrating good functional group compatibility. organic-chemistry.org While this specific method leads to quinolin-3-amines, it highlights the utility of isocyanophenylacetonitriles as precursors for quinoline synthesis. A modification of this approach, perhaps by altering the reaction partner or the cyclization pathway, could potentially lead to the synthesis of this compound derivatives.

The reaction is believed to proceed via a radical cascade, where the organoboron compound acts as a radical precursor, triggering the cyclization of the 2-(2-isocyanophenyl)acetonitrile. organic-chemistry.org This approach provides a direct and efficient route to functionalized quinolines from readily available starting materials.

| 2-(2-Isocyanophenyl)acetonitrile Derivative | Organoboron Reagent | Oxidant | Conditions | Product |

| Substituted 2-(2-isocyanophenyl)acetonitriles | Arylboronic acids | Mn(OAc)₃ | Mild | Polysubstituted quinolin-3-amines organic-chemistry.org |

Annulation Reactions Involving Active Methylene Nitriles

Annulation reactions, particularly the Friedländer synthesis, represent a classical and highly effective method for constructing the quinoline ring system. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. organic-chemistry.orgalfa-chemistry.comorganicreactions.org To synthesize derivatives bearing a cyanomethyl group at the 2-position, such as this compound, an active methylene nitrile is a requisite reactant.

The general mechanism of the Friedländer synthesis can proceed via two primary pathways. In the first, an aldol-type condensation between the 2-amino-substituted carbonyl compound and the active methylene compound is the initial step, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway involves the initial formation of a Schiff base between the amine and the carbonyl of the second reactant, followed by an intramolecular aldol (B89426) condensation and subsequent elimination of water. wikipedia.org

A notable example of this strategy is the reaction of 2-aminobenzaldehyde with malononitrile. While this would lead to a quinoline with an amino group at C2 and a nitrile at C3, the principle of using an active methylene nitrile is clearly demonstrated. A direct synthesis of this compound would involve the condensation of 2-aminobenzaldehyde with a β-ketonitrile like cyanoacetone. This reaction takes advantage of the activated methylene group situated between the carbonyl and cyano functionalities.

The versatility of the Friedländer annulation allows for a wide range of substituents on both the 2-aminoaryl carbonyl compound and the active methylene partner, enabling the synthesis of a diverse library of substituted quinolines. nih.gov Modifications to the classic reaction have been developed to address the limited availability of certain 2-aminobenzaldehydes, for instance, by the in situ reduction of 2-nitrobenzaldehydes followed by the cyclization reaction. nih.gov

| 2-Aminoaryl Reactant | Active Methylene Compound | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aminobenzaldehyde | Malononitrile | Water, 70°C, Catalyst-free | 2-Aminoquinoline-3-carbonitrile | 97% organic-chemistry.org |

| 2-Nitrobenzaldehyde | β-keto-nitriles | Fe/AcOH, in situ reduction | Substituted Quinolines | High yields nih.gov |

Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally benign methods for quinoline synthesis, focusing on the use of non-toxic solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation. iau.ireurekalert.orgeurekaselect.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. eurekalert.org Its use in organic synthesis, particularly for heterocyclic compounds, has gained significant traction. eurekalert.orgeurekaselect.com The Friedländer synthesis of quinolines has been successfully performed in water, often without the need for any catalyst. organic-chemistry.org

For instance, the reaction of 2-aminobenzaldehyde with various ketones, including those with active methylene groups, can be conducted at 70°C in water to produce quinoline derivatives in excellent yields. organic-chemistry.org The high polarity of water can enhance the reaction rate compared to conventional organic solvents. organic-chemistry.org This approach avoids the use of hazardous solvents and simplifies product isolation, as the often-insoluble quinoline derivatives can be collected by simple filtration. organic-chemistry.org

Microwave irradiation has also been effectively combined with water as a solvent to accelerate the synthesis of quinoline derivatives, further enhancing the green credentials of the methodology. nih.gov

| Reactants | Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzaldehyde and Ketones/Malononitrile | Water, 70°C, Catalyst-free | High yields, simple product isolation, avoids hazardous solvents. | organic-chemistry.org |

| Various starting materials for quinolines | Water, Microwave irradiation | Rapid synthesis, energy-efficient. | nih.gov |

While transition-metal catalysis is a powerful tool in organic synthesis, the development of transition-metal-free reactions is a significant goal of green chemistry, as it avoids the use of often toxic, expensive, and difficult-to-remove metal catalysts. Several transition-metal-free approaches for quinoline synthesis have been reported.

One such strategy is the indirect Friedländer synthesis, which utilizes 2-aminobenzyl alcohols as starting materials instead of the corresponding aldehydes or ketones. nih.govscispace.com This method involves the reaction of a 2-aminobenzyl alcohol with a ketone or another alcohol in the presence of a base. nih.govscispace.com The reaction proceeds through an oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde in situ, which then undergoes the classical Friedländer condensation. This approach is advantageous as 2-aminobenzyl alcohols are often more stable and readily available than their aldehyde counterparts.

Another metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by reagents like TsOH and K₂S₂O₈, to yield 3-substituted or 3,4-disubstituted quinolines. frontiersin.org These methods highlight the ongoing efforts to develop more sustainable and atom-economical routes to the quinoline core structure. frontiersin.orgmdpi.com

| Starting Materials | Reagents/Conditions | Methodology | Reference |

|---|---|---|---|

| 2-Aminobenzyl alcohol and Ketone/Alcohol | Base | Indirect Friedländer Synthesis | nih.govscispace.com |

| N,N-dimethyl enaminones and o-aminobenzyl alcohols | TsOH/K₂S₂O₈ | Direct Oxidative Cyclocondensation | frontiersin.org |

Chemical Reactivity and Derivatization of 2 Quinolin 2 Yl Acetonitrile

Transformations Involving the Nitrile Group

The acetonitrile (B52724) moiety, consisting of a nitrile group (-C≡N) and an adjacent activated methylene (B1212753) group (-CH₂-), is a versatile functional group. It can undergo transformations directly at the nitrile, such as hydrolysis and cycloadditions, or reactions at the α-carbon, which is susceptible to deprotonation.

Hydrolysis and Amidation Reactions

The nitrile group of 2-(quinolin-2-yl)acetonitrile can be hydrolyzed under acidic or alkaline conditions to yield corresponding carboxylic acids or carboxylate salts. libretexts.orgweebly.comchemistrysteps.comchemguide.co.uk This reaction typically proceeds in two stages: an initial hydration to form 2-(quinolin-2-yl)acetamide, followed by further hydrolysis of the amide to produce 2-(quinolin-2-yl)acetic acid. chemistrysteps.comchemguide.co.uk

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid, which protonates the nitrogen atom, activating the carbon for nucleophilic attack by water. chemistrysteps.comlumenlearning.com This process ultimately yields the free carboxylic acid, 2-(quinolin-2-yl)acetic acid, and an ammonium (B1175870) salt. libretexts.org

| Reagent | Conditions | Product |

| Dilute HCl | Heat under reflux | 2-(Quinolin-2-yl)acetic acid |

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This reaction forms the sodium salt of the carboxylic acid (sodium 2-(quinolin-2-yl)acetate) and ammonia (B1221849) gas. weebly.comchemistrysteps.com The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture.

While direct amidation of the nitrile group is less common than hydrolysis, it can be conceptualized as a partial hydrolysis stopping at the amide stage. Controlled hydration can, in principle, yield 2-(quinolin-2-yl)acetamide. Furthermore, amidation can be achieved through reactions involving acetonitrile as a building block in more complex, often electro- or photocatalytic, synthetic routes to generate amide functionalities. mdpi.com

Reactions Leading to Heterocyclic Ring Formation (e.g., Pyridine (B92270), Oxazole, Tetrazole)

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. One of the most significant reactions is the [3+2] cycloaddition with azides to form tetrazoles. nih.gov The reaction of this compound with an azide (B81097) source, such as sodium azide, typically catalyzed by a metal complex, would lead to the formation of 5-((quinolin-2-yl)methyl)-1H-tetrazole. nih.govacs.org This transformation is a key strategy in medicinal chemistry for creating bioisosteres of carboxylic acids. beilstein-journals.org

| Reactant | Catalyst (Example) | Product |

| Sodium Azide | Cobalt(II) complex nih.govacs.org | 5-((Quinolin-2-yl)methyl)-1H-tetrazole |

Furthermore, the activated methylene group in this compound, in conjunction with the nitrile, can participate in condensation reactions to form other heterocyclic systems like pyridines. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents, where the methylene group acts as a nucleophile and the nitrile participates in the cyclization and aromatization steps. The Friedländer synthesis, a classic method for quinoline (B57606) synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an activated methylene group, highlighting the utility of such moieties in building heterocyclic rings. nih.gov

Nucleophilic Additions and Substitutions at the Acetonitrile Moiety

The acetonitrile group exhibits dual reactivity. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic addition, while the adjacent methylene protons are acidic and can be removed by a base to generate a nucleophilic carbanion.

Nucleophiles such as Grignard reagents or organolithium compounds can add to the nitrile's carbon atom. chemistrysteps.com This reaction, after hydrolysis of the intermediate imine, would yield a ketone. For example, the reaction of this compound with methylmagnesium bromide would produce 1-(quinolin-2-yl)propan-2-one.

The methylene protons of this compound are activated by the electron-withdrawing nitrile group and the quinoline ring, making them acidic. Treatment with a suitable base can deprotonate this position, creating a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in substitution reactions. researchgate.net This allows for the straightforward introduction of alkyl or other functional groups at the carbon atom adjacent to the quinoline ring, a process known as α-alkylation.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | 1. Grignard Reagent (e.g., R-MgBr) 2. H₃O⁺ | Ketone |

| α-Alkylation (Substitution) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | α-Substituted Acetonitrile |

Reactions at the Quinoline Nucleus

The quinoline ring system can be functionalized through various methods, including reactions that proceed via an N-oxide intermediate or direct C-H activation, allowing for regioselective modifications. mdpi.comnih.govnih.gov

Functionalization at the C2 Position of Quinoline N-Oxides

A powerful strategy for functionalizing the C2 position of a quinoline ring involves the corresponding quinoline N-oxide. sioc-journal.cn The N-oxide group activates the C2 position for nucleophilic attack. rsc.orgrsc.org While the starting compound is already substituted at C2, this methodology is highly relevant for introducing other groups at this position in related quinoline N-oxides.

Specifically, quinoline N-oxides react readily with active methylene compounds in the presence of an activating agent. rsc.orgrsc.org In this context, the carbanion generated from deprotonation of this compound could theoretically act as a nucleophile to attack the C2 position of a different, suitably substituted quinoline N-oxide. This would result in a deoxygenative C-C bond formation, linking the two quinoline-containing fragments. Such reactions are often performed under metal-free conditions and provide a direct route to complex 2-substituted quinolines. rsc.org

| Substrate | Nucleophile Source | Conditions (Example) | Product Type |

| Quinoline N-Oxide | Active Methylene Compound | Diethyl H-phosphonate, K₂CO₃, Room Temp. rsc.org | 2-Alkylquinoline |

Regioselective Functionalization of Quinoline Rings

Direct C-H functionalization has become a primary tool for modifying heterocyclic scaffolds like quinoline. mdpi.comrsc.org These reactions, often catalyzed by transition metals, allow for the introduction of functional groups at specific positions without pre-functionalization. nih.govnih.govacs.org For this compound, while the C2 position is occupied, other positions on both the pyridine (C3, C4) and benzene (B151609) (C5-C8) rings are available for functionalization.

The specific site of reaction can be controlled by the choice of catalyst, directing groups, and reaction conditions. rsc.org For instance, C-H activation can lead to:

C8-Functionalization: Using a directing group on the nitrogen, Rh(III)-catalyzed reactions can selectively activate the C8-H bond. acs.org

C5-Functionalization: Under certain metal-free, microwave-assisted conditions, N-(quinolin-8-yl)amides can undergo cyanomethylation at the C5 position with acetonitrile. rsc.org This indicates the potential for functionalizing the C5 position of the quinoline ring in this compound.

Distal Functionalization (C3, C4, etc.): While C2 functionalization is common, methods for regioselective reactions at more distant positions like C3 and C4 have been developed, often exploiting unique catalytic systems. nih.gov

These advanced synthetic methods provide pathways to modify the quinoline nucleus of this compound, creating a diverse library of derivatives with potentially new chemical and biological properties.

Post-Functionalization Reactions of Quinoline Derivatives

The structure of this compound features two primary sites of reactivity: the quinoline ring system and the cyanomethyl (-CH₂CN) group. While the quinoline ring can undergo electrophilic substitution, the cyanomethyl group provides a versatile handle for a variety of post-functionalization reactions, effectively using this compound as a building block for more complex molecules. The reactivity of the nitrile functional group is well-established and allows for its conversion into several other important chemical moieties. acs.orgnih.govanu.edu.au

Key post-functionalization reactions originating from the cyanomethyl group include:

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions. The reaction proceeds through an amide intermediate, 2-(quinolin-2-yl)acetamide, which is subsequently hydrolyzed to form 2-(quinolin-2-yl)acetic acid. This conversion is fundamental for introducing a carboxylic acid functionality, which can then participate in further reactions such as esterification or amide bond formation. anu.edu.aursc.org

Reduction to Primary Amines: A powerful transformation is the reduction of the nitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose, converting the cyanomethyl group into an aminoethyl group to yield 2-(quinolin-2-yl)ethanamine. nih.govanu.edu.au This introduces a basic nitrogen center, opening pathways for the synthesis of a wide range of derivatives. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. rsc.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine anion intermediate, which upon aqueous workup (hydrolysis) yields a ketone. anu.edu.aursc.org This allows for the formation of a new carbon-carbon bond and the introduction of various alkyl or aryl side chains, leading to compounds of the structure 1-(quinolin-2-yl)alkan-2-one.

These transformations highlight the utility of this compound as a precursor for a diverse array of quinoline derivatives. The reactivity of the nitrile group serves as a gateway to different functional classes, enabling significant molecular elaboration.

| Reaction Type | Reagents | Intermediate Product | Final Product | Functional Group Transformation |

|---|---|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | 2-(Quinolin-2-yl)acetamide | 2-(Quinolin-2-yl)acetic acid | -C≡N → -COOH |

| Reduction (Strong) | 1. LiAlH₄, 2. H₂O | Imine anion | 2-(Quinolin-2-yl)ethanamine | -C≡N → -CH₂NH₂ |

| Reduction (Mild) | 1. DIBAL-H, 2. H₂O | Imine | 2-(Quinolin-2-yl)acetaldehyde | -C≡N → -CHO |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Imine anion | 1-(Quinolin-2-yl)alkan-2-one | -C≡N → -C(O)R |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms by which this compound is formed and derivatized is crucial for optimizing reaction conditions and predicting outcomes. This section delves into the mechanistic details of its synthesis via cyanomethylation, the broader context of radical pathways in modifying the quinoline core, and the insights gained from computational chemistry.

Detailed Reaction Mechanisms for Cyanomethylation

The introduction of a cyanomethyl group onto a quinoline ring, particularly at the C2 position, is typically achieved through a radical-mediated pathway, often classified as a Minisci-type reaction. mdpi.com This class of reactions is highly effective for the functionalization of electron-deficient N-heterocycles. The mechanism for the cyanomethylation of quinoline proceeds through several key steps:

Generation of the Cyanomethyl Radical: The process is initiated by the formation of the cyanomethyl radical (•CH₂CN). This is typically achieved by hydrogen abstraction from acetonitrile (CH₃CN), which serves as both the solvent and the cyanomethyl source. A radical initiator is required, commonly an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈) or tert-butyl peroxybenzoate (TBPB), which thermally or photochemically decomposes to generate primary radicals (e.g., sulfate (B86663) or tert-butoxy (B1229062) radicals). brieflands.comresearchgate.net These highly reactive species then abstract a hydrogen atom from acetonitrile.

Activation of the Quinoline Ring: The reaction is performed under acidic conditions (e.g., with sulfuric acid). The nitrogen atom of the quinoline ring is protonated to form the quinolinium ion. This protonation significantly increases the electrophilicity of the heterocyclic ring, making it susceptible to attack by nucleophilic radicals.

Radical Addition: The nucleophilic cyanomethyl radical attacks the electron-deficient quinolinium ion. The addition occurs preferentially at the C2 and C4 positions, which are the most electrophilic sites. This attack forms a stabilized radical cation intermediate.

Rearomatization: The final step is the restoration of aromaticity. The radical cation intermediate is oxidized, typically by an oxidant like the persulfate anion or a metal catalyst, losing an electron and a proton (H⁺) to yield the final product, this compound.

This radical-based mechanism avoids the need for pre-functionalizing the quinoline ring and utilizes inexpensive and readily available acetonitrile, making it an efficient method for synthesis. brieflands.com

Radical Pathways in Quinoline Derivatization

The Minisci reaction is a cornerstone of radical chemistry for the derivatization of heteroaromatic compounds like quinoline. mdpi.comnih.gov This reaction allows for the direct C-H functionalization of the electron-poor quinoline nucleus with a variety of carbon-centered radicals. The general pathway is consistent with the cyanomethylation mechanism described above but can be applied to a wide range of alkyl radicals.

The key steps in a generic Minisci-type derivatization are:

Radical Generation: Alkyl radicals are generated from various precursors. Common methods include the oxidative decarboxylation of carboxylic acids using a silver nitrate/ammonium persulfate system, or the reaction of alcohols, alkyl halides, or other sources with appropriate initiators. researchgate.netnih.gov

Addition to Protonated Quinoline: The generated radical adds to the activated quinolinium ion at the C2 or C4 position.

Oxidative Rearomatization: An oxidant in the reaction mixture removes the hydrogen atom from the site of addition, restoring the aromatic system and yielding the substituted quinoline. nih.gov

Recent advancements have introduced photoredox catalysis as a milder method for radical generation. researchgate.net Visible-light photocatalysts can initiate the formation of radicals from precursors like carboxylic acids or alkyl trifluoroborates under gentle conditions, expanding the scope and functional group tolerance of the Minisci reaction. nih.govresearchgate.net These radical pathways are synthetically valuable because they operate via mechanisms complementary to traditional polar reactions like Friedel-Crafts alkylation, which are ineffective on electron-deficient rings like quinoline. mdpi.com

| Radical Source (Precursor) | Radical Generated | Typical Reagents/Conditions | Reference Example |

|---|---|---|---|

| Acetonitrile (CH₃CN) | •CH₂CN (Cyanomethyl) | (NH₄)₂S₂O₈, H₂SO₄ | Cyanomethylation of quinoline |

| Pivalic Acid | •C(CH₃)₃ (tert-Butyl) | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | tert-Butylation of pyridine mdpi.com |

| Alkyl Carboxylic Acids (RCOOH) | •R (Alkyl) | Visible light, Fe(phen)Cl₃, KIO₃ | Hydroxyalkylation of quinoline nih.gov |

| Alcohols | α-Hydroxyalkyl radical | Photocatalyst, visible light | Alkylation of heteroarenes researchgate.net |

Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of chemical reactions. Studies focusing on cyanomethylation and the functionalization of heterocycles have offered deep insights into reaction pathways, transition states, and the factors controlling selectivity.

Computational investigations of metal-free cyanomethylation reactions have confirmed the viability of radical pathways. nih.govrsc.orgrsc.org For instance, DFT and coupled-cluster [CCSD(T)] calculations on the cyanomethylation of aryl alkynoates using acetonitrile and TBPB as an initiator have detailed the energetics of the entire reaction coordinate. nih.govrsc.org These studies show that the initial, rate-determining step is the homolytic cleavage of the peroxide bond in TBPB to form tert-butoxy and benzoyloxy radicals. Subsequent hydrogen abstraction from acetonitrile by the highly reactive t-butoxy radical was found to be substantially more favorable than abstraction by the benzoyloxy radical, identifying it as the primary pathway for generating the crucial •CH₂CN radical. rsc.org

In the context of quinoline functionalization, computational studies have been used to explain the regioselectivity of radical additions. These analyses often involve calculating the local nucleophilic indices and activation barriers for radical attack at different positions on the quinolinium ring. Such studies have confirmed that the C2 and C4 positions are electronically favored for attack by nucleophilic radicals, which aligns with experimental observations in Minisci-type reactions. These theoretical models are invaluable for understanding reaction mechanisms at a molecular level, predicting the reactivity of new substrates, and designing more efficient catalytic systems.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The unique structure of 2-(Quinolin-2-yl)acetonitrile, featuring both a quinoline (B57606) ring and a reactive acetonitrile (B52724) side chain, allows it to serve as a foundational element in the synthesis of various complex heterocyclic compounds.

Preparation of Quinoline-2-carboxylatesThe nitrile functionality of this compound serves as a direct precursor to a carboxylic acid group through hydrolysis. This transformation is a fundamental and reliable reaction in organic chemistry for converting nitriles into carboxylic acids.libretexts.orgchemistrysteps.comThe process can be carried out under either acidic or basic conditions.

Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). The nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, yielding 2-(quinolin-2-yl)acetic acid. libretexts.orgchemistrysteps.com

Alkaline Hydrolysis : The nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH). This process initially forms the sodium salt of the carboxylic acid (sodium 2-(quinolin-2-yl)acetate) and ammonia (B1221849). A subsequent acidification step is required to protonate the carboxylate salt and isolate the free 2-(quinolin-2-yl)acetic acid. libretexts.org

This hydrolytic conversion is a key step, as quinoline-2-carboxylate derivatives are themselves important in the synthesis of biologically active molecules and are known to function as ligands in metal-catalyzed reactions.

Precursors for Nitrogen-Containing Compounds

The reactivity of this compound is not limited to its nitrile group; the adjacent methylene (B1212753) group (—CH₂—) is also chemically significant. The position of this group between the electron-withdrawing quinoline ring and the nitrile group makes its protons acidic, rendering it an "active methylene group." mdpi.com This dual reactivity allows for the synthesis of a wide array of nitrogen-containing compounds.

The reactivity can be summarized as follows:

| Reactive Site | Type of Reaction | Resulting Functional Group/Structure |

|---|---|---|

| Nitrile Group | Hydrolysis | Carboxylic Acid (—COOH) |

| Reduction | Primary Amine (—CH₂NH₂) | |

| Active Methylene Group | Deprotonation | Nucleophilic Carbanion |

| Alkylation / Acylation | C-C bond formation, chain extension |

The carbanion generated from the deprotonation of the active methylene group can act as a potent nucleophile. It can participate in various carbon-carbon bond-forming reactions, including:

Alkylation reactions with alkyl halides.

Knoevenagel condensation with aldehydes and ketones.

Michael addition to α,β-unsaturated carbonyl compounds.

These reactions enable the elaboration of the side chain, leading to more complex molecules and serving as entry points for the construction of new heterocyclic rings attached to the quinoline core. mdpi.comresearchgate.net

Role in Catalysis and Ligand Design

The structure of this compound contains two potential coordination sites for metal ions: the nitrogen atom of the quinoline ring and the nitrogen atom of the nitrile group. This allows the molecule to function as a potential ligand in coordination chemistry and catalysis. Nitriles are classified as L-type ligands (neutral Lewis bases) and are common components of transition metal complexes. wikipedia.org

The molecule can potentially act as:

A monodentate ligand , coordinating through either the quinoline nitrogen or the nitrile nitrogen.

A bidentate N,N'-chelating ligand , where both nitrogen atoms coordinate to the same metal center, forming a stable metallacycle.

The coordination of the nitrile group to a metal center can activate it towards nucleophilic attack, which is a key principle in the metal-catalyzed hydration of nitriles. wikipedia.org While acetonitrile itself is widely used as a ligand and a solvent in catalysis, the specific application of this compound as a ligand in catalytic systems is an area of ongoing research. Its structure suggests potential for creating bespoke catalysts with specific steric and electronic properties dictated by the quinoline framework.

Ligands in Coordination Chemistry

There is no available scientific literature detailing the synthesis and characterization of coordination complexes where this compound acts as a ligand. The potential of this compound to act as a bidentate ligand, coordinating through the quinoline nitrogen and the nitrile nitrogen, is theoretically plausible. In such a scenario, it could form chelate rings with metal centers, a common feature for ligands that imparts stability to the resulting complex. However, no studies have been published to confirm or explore this potential.

Generally, nitrile groups are known to coordinate to transition metals. nih.gov The nitrogen atom of the nitrile possesses a lone pair of electrons that can be donated to a metal center. youtube.com Similarly, the nitrogen atom in the quinoline ring is a well-established coordination site. researchgate.net The combination of these two functional groups in this compound suggests it could form stable complexes with a variety of metal ions. The specifics of its coordination modes, the stability of its potential complexes, and their electronic and structural properties remain uninvestigated.

Metal-Complex Catalysis involving Quinoline Derivatives

Consistent with the absence of information on its coordination chemistry, there are no reports on the use of metal complexes derived from this compound in catalysis. The broader class of quinoline derivatives has been extensively used in catalysis, where the quinoline moiety can influence the steric and electronic environment of a metal catalyst, thereby affecting its activity, selectivity, and stability. researchgate.netlatrobe.edu.au These catalytic applications span a wide range of organic transformations. However, the specific contributions that a this compound ligand might make to a catalytic system have not been explored or documented.

Research into quinoline derivatives in catalysis often focuses on ligands designed with specific steric bulk or electronic properties to fine-tune the performance of the metal catalyst for a particular reaction. rsc.org Without experimental data, any discussion of the potential catalytic applications of this compound complexes would be purely speculative.

Medicinal Chemistry and Biological Activity of 2 Quinolin 2 Yl Acetonitrile Derivatives

Antimicrobial and Antibacterial Agents

Quinoline (B57606) derivatives have long been recognized for their antimicrobial properties. Research has demonstrated that modifications to the quinoline ring system can lead to potent compounds with activity against a range of microbial pathogens, including those that have developed resistance to existing drugs.

Activity against Multidrug-Resistant Gram-Positive Strains

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. In the search for new antibiotics, a series of quinoline-2-one derivatives have been identified as promising agents against these challenging pathogens. nih.govnih.gov

A study investigating various quinoline-2-one derivatives revealed significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains. nih.gov Notably, compounds 6c, 6l, and 6o demonstrated potent activity. Compound 6c, in particular, exhibited the most effective activity among the tested derivatives, with minimum inhibitory concentration (MIC) values of 0.75 μg/mL against both MRSA and vancomycin-resistant Enterococci (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govnih.gov This activity was comparable to the standard antibiotic daptomycin. nih.gov

Furthermore, compound 6c also displayed significant antibiofilm activity against the MRSA ACL51 strain, showing a dose-dependent reduction in biofilm development. nih.govnih.gov At concentrations of 0.5, 0.25, and 0.12 times its MIC, it achieved reductions of 79%, 55%, and 38%, respectively. nih.gov

| Compound | Target Organism | MIC (μg/mL) |

| 6c | MRSA | 0.75 nih.govnih.gov |

| VRE | 0.75 nih.govnih.gov | |

| MRSE | 2.50 nih.govnih.gov | |

| Daptomycin (Reference) | MRSA | 0.50 nih.gov |

| VRE | 0.50 nih.gov | |

| MRSE | 1.0 nih.gov |

Antifungal Properties

In addition to their antibacterial effects, quinoline derivatives have also been explored for their antifungal potential. Several studies have reported the synthesis and evaluation of quinoline compounds with significant activity against various fungal pathogens.

One study highlighted that 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8), 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9), and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10) exhibited in vitro antifungal activity that was comparable to or even higher than the standard antifungal drug fluconazole. nih.gov

Another series of 2‐[(2‐Chloro‐Quinolin‐3‐yl)‐Hydroxy‐Methyl] Acrylonitrile derivatives (a–e) demonstrated strong antimicrobial activities. Specifically, compounds c and e showed low MIC values, ranging from 1.25 to 2.5 µg/mL, against the fungi Aspergillus niger and Penicillium digitatum. researchgate.net In silico molecular docking studies suggested that compound e was a particularly promising antifungal agent, potentially surpassing the binding stability of miconazole. researchgate.net

| Compound | Target Organism | MIC (µg/mL) |

| c | A. niger, P. digitatum | 1.25–2.5 researchgate.net |

| e | A. niger, P. digitatum | 1.25–2.5 researchgate.net |

Anticancer and Antitumor Research

The quinoline scaffold is a key component in a number of anticancer drugs, and research into new quinoline derivatives continues to be a vibrant area of medicinal chemistry. globalresearchonline.netekb.eg These compounds exert their antitumor effects through a variety of mechanisms, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis. globalresearchonline.netnih.gov

One novel quinoline derivative, compound 91b1, has demonstrated significant anticancer effects both in vitro and in vivo. nih.gov This compound was found to suppress cell proliferation and modulate the cell cycle. Further investigation revealed that it downregulates the expression of Lumican, a protein overexpressed in many types of cancer that is associated with cell migration and invasion. nih.gov

Another study focused on quinoline derivatives as novel tubulin inhibitors that target the colchicine (B1669291) binding site. Among the synthesized compounds, one derivative (compound 42) exhibited high antiproliferative activity against HepG-2 (human liver cancer) cells with an IC50 of 261 nM. ekb.eg Another potent compound (41) showed superior activity with IC50 values ranging from 0.02 to 0.04 µM against four different cancer cell lines, while demonstrating low cytotoxicity in non-cancer cells. ekb.eg

| Compound | Cancer Cell Line | IC50 |

| 41 | Various | 0.02-0.04 µM ekb.eg |

| 42 | HepG-2 | 261 nM ekb.eg |

Antiviral Applications

Quinoline derivatives have also shown promise as antiviral agents, with activity against a diverse range of viruses. nih.gov The development of molecules with a quinoline scaffold has been a focus of research for treating viral diseases.

Research has demonstrated that certain quinoline derivatives can inhibit the replication of Dengue virus serotype 2 in a dose-dependent manner, with activity in the low and sub-micromolar range. semanticscholar.org These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells and may act during the early stages of infection. semanticscholar.org

Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication. Several of these derivatives, including compounds 141a, 141b, 142, and 143, were found to reduce ZIKV RNA production, with antiviral activity similar to that of mefloquine. nih.gov

Other Pharmacological Activities

The therapeutic potential of quinoline derivatives extends beyond antimicrobial and anticancer applications, with research also highlighting their anti-inflammatory properties.

Anti-inflammatory Properties

Chronic inflammation is a key factor in a variety of diseases. Quinoline and its derivatives have been investigated for their ability to modulate inflammatory pathways. researchgate.netbenthamscience.com

One study on quinoline alkaloids isolated from Zanthoxylum avicennae identified a compound (compound 6) that significantly suppressed the gene expression and secretion of the pro-inflammatory cytokines IL-1β and IL-6 in macrophages. rsc.org Another study synthesized a hydrochloride salt of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine (NIQBD) and loaded it into soluble starch nanoparticles. In an in vivo model of methotrexate-induced inflammation, this formulation led to a significant decrease in levels of inflammatory mediators, including interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB), in both lung and liver tissues. nih.gov

Antimalarial Activity

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with foundational compounds like quinine (B1679958) and chloroquine (B1663885) paving the way for extensive research into related structures. Derivatives of 2-(quinolin-2-yl)acetonitrile are part of this broader class of compounds investigated for their potential to combat malaria, a disease for which drug resistance remains a significant challenge. mdpi.com The primary mechanism for many quinoline-based drugs involves interfering with the parasite's detoxification process in the acidic digestive vacuole. nih.gov Specifically, they inhibit the conversion of toxic heme, a byproduct of hemoglobin digestion, into inert hemozoin crystals, leading to parasite death. nih.gov

Research into novel quinoline derivatives has yielded compounds with significant potency against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. For instance, studies on 2-arylvinylquinolines, which share the core quinoline structure, have identified them as a promising class of fast-acting antimalarial leads. nih.gov One study identified a derivative, compound 29 (a chlorostyrylquinoline with a 4-fluoro substitution), which exhibited a half-maximal effective concentration (EC50) of 4.8 nM against the chloroquine-resistant Dd2 strain. nih.gov Another related compound demonstrated transmission-blocking potential and excellent in vivo efficacy in murine models without notable toxicity. nih.gov

Furthermore, the development of hybrid molecules, which combine the quinoline moiety with other pharmacophores, is a key strategy to overcome resistance. mdpi.com A series of 4-aminoquinoline-pyrimidine hybrids showed effectiveness against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains, with some compounds exhibiting activity in the nanomolar range. mdpi.com Similarly, a newly synthesized amino-quinoline derivative, SAM13-2HCl , showed potent activity with half-maximal inhibitory concentrations (IC50) of 44.9 nM against the CQ-sensitive 3D7 strain and 282.1 nM against the CQ-resistant K1 strain. parahostdis.org These findings highlight the continued importance of the quinoline scaffold in the search for new and effective antimalarial agents. nih.govjetir.org

| Compound/Class | Parasite Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| SAM13-2HCl | P. falciparum 3D7 (CQ-Sensitive) | 44.9 ± 9.6 nM | parahostdis.org |

| SAM13-2HCl | P. falciparum K1 (CQ-Resistant) | 282.1 ± 29.5 nM | parahostdis.org |

| Compound 29 (2-arylvinylquinoline) | P. falciparum Dd2 (CQ-Resistant) | 4.8 ± 2.0 nM | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum D6 (CQ-Sensitive) | 0.049–0.074 µM | mdpi.com |

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum W2 (CQ-Resistant) | 0.075–0.142 µM | mdpi.com |

Potential for Enzyme and Receptor Interactions

The versatility of the quinoline scaffold, central to this compound, allows its derivatives to interact with a wide range of biological targets, including various enzymes and receptors. This promiscuity is a key reason for its "privileged structure" status in medicinal chemistry. nih.gov Research has demonstrated that quinoline derivatives can act as potent and selective antagonists for several receptors. For example, a series of these compounds were identified as highly potent, noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with one derivative showing an antagonist potency of 0.5 nM for the human receptor. nih.gov Another study identified quinoline-based compounds as antagonists of the P2X7 receptor, an ion channel involved in inflammation, with IC50 values as low as 3 nM. nih.gov

Beyond receptor antagonism, quinoline derivatives are significant as enzyme inhibitors. They have been investigated as inhibitors of the c-Met protein, a tyrosine kinase implicated in cancer. nih.gov Other research has explored quinolinyl-based compounds as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in modulating inflammation and pain. escholarship.org The antimalarial activity of quinolines is itself an example of enzyme interaction, as they disrupt the function of the heme detoxification protein in the malaria parasite. nih.gov This broad range of interactions underscores the potential for developing targeted therapies based on the quinoline acetonitrile (B52724) framework for various diseases, from neurological disorders to cancer and inflammatory conditions. nih.govnih.gov

| Target Class | Specific Target | Activity | Example Compound IC50/Potency | Reference |

|---|---|---|---|---|

| Receptor | Metabotropic Glutamate Receptor 1 (mGlu1) | Noncompetitive Antagonist | 0.5 nM (cis-64a) | nih.gov |

| Receptor | P2X7 Receptor | Antagonist | 3 nM (17k) | nih.gov |

| Enzyme | c-Met Tyrosine Kinase | Inhibitor | - | nih.gov |

| Enzyme | Soluble Epoxide Hydrolase (sEH) | Inhibitor | - | escholarship.org |

| Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | - | escholarship.org |

| Enzyme | Heme Detoxification Protein | Inhibitor | - | nih.gov |

Drug Discovery and Development Implications

Intermediate in Pharmaceutical Production

This compound serves as a valuable intermediate in pharmaceutical synthesis, embodying two key chemical features: the quinoline core and the acetonitrile functional group. Acetonitrile is a widely used solvent and reactant in the production of active pharmaceutical ingredients (APIs) and their intermediates. chemcomplex.com Its role is particularly critical in the synthesis of nitrogen-containing heterocyclic compounds, a class to which many biologically active molecules belong. laballey.com The nitrile group (–C≡N) itself can be a precursor to various other functional groups or can be a key component of the final medicinal compound. laballey.com

The quinoline structure is a well-established pharmacophore found in numerous approved drugs. Therefore, this compound acts as a building block, allowing for the attachment and elaboration of different chemical moieties at the acetonitrile position to create libraries of novel compounds. Patents related to new pharmaceuticals often describe the synthesis of complex quinoline derivatives, which inherently rely on simpler intermediates like this one for their construction. google.com Its utility lies in providing a stable and reliable scaffold upon which medicinal chemists can build, enabling the efficient production of new chemical entities for drug discovery programs.

Derivatization for Enhanced Biological Activity

The structure of this compound is amenable to extensive chemical modification, or derivatization, to enhance its biological activity or to generate novel therapeutic properties. The active methylene (B1212753) group of the acetonitrile moiety is a key site for chemical reactions, allowing for the introduction of a wide array of substituents. researchgate.net Similarly, the quinoline ring can be functionalized at various positions.

This process of derivatization is a fundamental strategy in medicinal chemistry to optimize a lead compound. For example, starting from a core quinoline structure, researchers have synthesized derivatives bearing moieties such as chloro, azido, glycine, and sugar groups to screen for anticancer, antioxidant, and antimicrobial activities. ekb.eg In other work, N-amino-quinoline-2-one derivatives were used to synthesize corresponding ureas, thioureas, oxazoles, and thiazoles, which were then evaluated for biological effects. sapub.orgresearchgate.net This systematic modification allows chemists to explore how different functional groups influence the compound's interaction with biological targets, ultimately leading to the development of molecules with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

| Starting Scaffold | Derivative Class | Targeted Biological Activity | Reference |

|---|---|---|---|

| Quinoline-2-one | Chloro, Azido, Glycine, Sugar derivatives | Anticancer, Antioxidant, Antimicrobial | ekb.eg |

| N-amino-quinoline-2-one | Ureas, Thioureas | General Biological Screening | sapub.orgresearchgate.net |

| N-amino-quinoline-2-one | Oxazoles, Thiazoles | General Biological Screening | sapub.orgresearchgate.net |

| Cyanoquinoline | Acetamides | General Biological Screening | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Quinoline Acetonitrile Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule correlates with its biological activity. For quinoline acetonitrile scaffolds, SAR studies help identify which parts of the molecule are essential for its therapeutic effect and how modifications affect its potency and selectivity. georgiasouthern.edu These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically altered and then testing their biological activity.

For instance, in the development of quinoline-based mGlu1 antagonists, SAR studies revealed the optimal stereochemistry and substituents needed for high potency. nih.gov Similarly, in the optimization of P2X7 receptor antagonists, SAR analysis of the quinolinone scaffold at three different positions determined that an adamantyl carboxamide group at one position and a 4-methoxy substitution at another were ideal for activity. nih.gov For antimalarial 2-arylvinylquinolines, extensive SAR studies explored substitutions on both the quinoline core and the aryl ring. It was found that a chlorine atom at the C6 position of the quinoline and a fluoro or trifluoromethyl group on the benzene (B151609) ring led to potent activity against resistant malaria strains. nih.gov These detailed analyses provide a roadmap for rational drug design, enabling chemists to create more effective and targeted medicines by modifying the quinoline acetonitrile scaffold. researchgate.netmdpi.com

| Target | Scaffold | Key SAR Finding | Reference |

|---|---|---|---|

| P2X7 Receptor | Quinolinone | An adamantyl carboxamide at R2 and a 4-methoxy substitution at R3 were optimal for antagonist activity. | nih.gov |

| mGlu1 Receptor | Quinoline derivative | Specific stereoisomers and substituents were identified that increased antagonist potency from 20 nM to 0.5 nM. | nih.gov |

| P. falciparum | 2-Arylvinylquinoline | A chlorine atom at C6 of the quinoline and a 4-fluoro group on the aryl ring significantly enhanced antimalarial potency. | nih.gov |

| NEK4 Kinase | Quinoline/Quinazoline (B50416) | Replacing a quinazoline core with a quinoline core helped determine the importance of individual nitrogen atoms for activity. | mdpi.com |

Theoretical and Spectroscopic Investigations

Computational Chemistry Approaches

Computational studies provide profound insights into the quantum mechanical properties of 2-(Quinolin-2-yl)acetonitrile, explaining its behavior at a molecular level.

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and ground state properties of molecules. scirp.orgscirp.org For quinoline (B57606) derivatives, DFT methods, particularly using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze structural parameters like bond lengths and angles. rjptonline.org These calculations are crucial for understanding the molecule's stability and reactivity. scirp.org

Key ground state properties derived from DFT calculations include:

Optimized Molecular Structure: Determination of the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and kinetic stability of the molecule. rjptonline.orgnih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting molecular reactivity. scirp.org

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rjptonline.org

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and intramolecular interactions. nih.gov

Studies on related quinolin-4-one derivatives have shown that DFT can effectively determine the stability of different tautomeric forms (keto vs. enol) and predict preferred sites for chemical reactions. scirp.orgscirp.org

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the properties of molecules in their electronically excited states. chemrxiv.orgnih.govosti.gov This method is widely used to simulate UV-Visible absorption spectra by calculating vertical excitation energies and corresponding oscillator strengths. nih.govnih.gov For quinoline-based systems, TD-DFT calculations help in understanding the nature of electronic transitions, which are often characterized as π → π* transitions. nih.gov

The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set. nih.gov For instance, functionals like M06-2X and ωB97XD have shown strong correlation with experimental data for organic molecules. nih.gov These computational approaches are essential for interpreting experimental spectra and designing molecules with specific photophysical properties. nih.gov

Quinoline derivatives are often involved in Excited-State Intramolecular Proton Transfer (ESIPT) processes, a phenomenon extensively modeled using computational methods. nih.govrsc.org In these processes, a proton is transferred from a donor to an acceptor site within the same molecule upon photoexcitation. mdpi.comrsc.org

Theoretical modeling of ESIPT in quinoline-containing molecules typically involves:

Potential Energy Surface (PES) Scanning: Calculations are performed to map the energy landscape of both the ground state (S₀) and the first excited state (S₁), identifying energy minima for the initial (enol) and proton-transferred (keto) tautomers, as well as the transition state connecting them. nih.govnih.gov

Barrier Height Determination: The energy barrier for the proton transfer in the excited state is a key parameter that determines the rate and efficiency of the ESIPT process. Some systems exhibit a barrierless ESIPT. nih.govnih.gov

Solvent Effects: The surrounding solvent environment can significantly influence the PES and the stability of the different tautomers, an effect that can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.com

These computational models are critical for understanding the dual fluorescence often observed in ESIPT-capable molecules and for designing molecular switches. rsc.orgnih.gov

Conformational analysis of quinoline derivatives investigates the different spatial arrangements of the molecule arising from rotation around single bonds. rsc.org Computational methods are used to determine the relative energies of different conformers and the energy barriers for their interconversion.

For substituted quinolines, the orientation of the substituent group relative to the quinoline ring is of primary interest. Studies on 2-substituted quinolines have confirmed the predominance of planar conformers in solution. rsc.org Theoretical calculations can map the potential energy surface as a function of dihedral angles to identify the most stable conformations and the transition states separating them, thus providing insight into the molecule's flexibility and preferred shapes.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide experimental data that complements and validates theoretical findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the quinoline ring and the acetonitrile (B52724) moiety.

The following tables summarize the expected NMR chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data based on analogous structures.

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Quinoline Aromatic Protons | 7.0 - 8.5 |

| Methylene (B1212753) Protons (-CH₂-) | ~4.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data based on analogous structures.

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Quinoline Aromatic Carbons | 120 - 150 |

| Nitrile Carbon (-CN) | ~117 |

| Methylene Carbon (-CH₂) | ~25 - 35 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. For this compound, which has a monoisotopic mass of 168.06874 Da, mass spectrometry confirms its molecular formula, C₁₁H₈N₂.

In typical mass spectrometric analysis, the molecule is ionized, often by protonation to form the [M+H]⁺ adduct or by association with other ions like sodium ([M+Na]⁺). The analysis provides precise m/z values for these ions, which are crucial for confirming the identity of the compound in a sample. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts. While experimental data from specific studies is proprietary, predicted data provides a reliable reference for the expected spectrometric behavior of the compound. uni.lu

The table below details the predicted m/z ratios and collision cross-sections for various adducts of this compound. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.07602 | 135.9 |

| [M+Na]⁺ | 191.05796 | 147.1 |

| [M+K]⁺ | 207.03190 | 141.5 |

| [M+NH₄]⁺ | 186.10256 | 154.0 |

| [M-H]⁻ | 167.06146 | 138.2 |

| [M+HCOO]⁻ | 213.06694 | 154.8 |

| [M]⁺ | 168.06819 | 130.9 |

UV-Vis Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum arises from electronic transitions between different energy levels, primarily π→π* and n→π* transitions in aromatic compounds like this compound.

The quinoline ring system is the primary chromophore responsible for the compound's absorption properties. Generally, aromatic N-heterocycles exhibit strong absorption bands in the UV region. For instance, structurally related quinazoline (B50416) derivatives show two main absorption bands in acetonitrile: a shorter wavelength band around 240–300 nm attributed to π→π* transitions in the aromatic system, and a longer wavelength band between 310–425 nm corresponding to n→π* transitions involving the non-bonding electrons of the nitrogen atom. researchgate.net It is expected that this compound would display a similar absorption profile.

The photophysical properties of such compounds can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. This refers to the shift in the position of absorption bands as the polarity of the solvent changes. While specific experimental UV-Vis absorption maxima for this compound are not detailed in the available literature, the presence of the polar nitrile group and the nitrogen heteroatom suggests that its spectral properties may be sensitive to solvent polarity.

Fluorescence Spectroscopy (e.g., Solvatofluorochromism, Quantum Yields)

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a substance after it has absorbed photons. Quinoline and its derivatives are well-regarded for their fluorescent properties, making them valuable in the development of molecular probes and sensors. nih.gov The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uci.edu

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. However, non-radiative decay pathways (like internal conversion or intersystem crossing) compete with fluorescence, causing the quantum yield to typically be less than 1.0. uci.edu The quantum yield can be determined through either absolute methods or, more commonly, by a relative method that compares the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) (Φf ≈ 0.60 in 1.0 N H₂SO₄). uci.edubjraylight.com

The fluorescence emission spectrum can also be highly sensitive to the solvent's polarity, a property known as solvatofluorochromism. This effect arises when the excited state of the fluorophore has a different dipole moment than the ground state, causing a shift in the emission wavelength in response to changes in solvent polarity.

Although the quinoline moiety is known to be fluorescent, specific experimental data on the fluorescence emission maxima, quantum yields, and solvatofluorochromic behavior of this compound have not been reported in the surveyed scientific literature.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, yielding detailed information on bond lengths, bond angles, and crystal packing.

For a molecule like this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the quinoline ring system and determine the geometry of the acetonitrile substituent relative to the ring. The resulting data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). For example, the crystal structure of a different quinoline derivative, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was determined to be in the monoclinic system with the space group P2₁/n. researchgate.net

A comprehensive search of the available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. Therefore, while its molecular connectivity is known, definitive experimental data on its solid-state conformation and intermolecular interactions are not currently available.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often require harsh conditions, long reaction times, and the use of hazardous reagents. nih.govtandfonline.comnih.govmdpi.com The future of synthesizing 2-(Quinolin-2-yl)acetonitrile and its analogues will focus on methodologies that offer higher yields, reduced environmental impact, and greater precision.

| Methodology | Traditional Approach | Novel Approach | Key Advantages of Novel Approach |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Rapid heating, shorter reaction times, improved yields. nih.govacs.org |

| Solvent System | Hazardous organic solvents (e.g., sulfuric acid, chloroform) | Green solvents (water, ethanol), ionic liquids, or solvent-free conditions | Reduced environmental impact, improved safety, easier workup. tandfonline.comacs.orgresearchgate.net |

| Catalysis | Stoichiometric acids or bases (e.g., HCl, KOH) | Reusable nano-catalysts (e.g., ZrO₂/Fe₃O₄ MNPs), biocatalysts (e.g., malic acid) | Catalyst reusability, reduced waste, milder reaction conditions. tandfonline.comacs.org |